2-Hydroxyquinoxaline-5-carboxylic acid
Description
2-Hydroxyquinoxaline-5-carboxylic acid is a heterocyclic compound featuring a quinoxaline backbone substituted with a hydroxy group at position 2 and a carboxylic acid moiety at position 5. Quinoxaline derivatives are characterized by a bicyclic structure containing two nitrogen atoms at positions 1 and 4, contributing to their electron-deficient aromatic system.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-oxo-1H-quinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-10-8-5(9(13)14)2-1-3-6(8)11-7/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
CYJUMNKQPOHBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives with Glyoxylic Acid in Lower Aliphatic Alcohols
The most prominent and industrially viable method for preparing 2-hydroxyquinoxaline derivatives, including 2-hydroxyquinoxaline-5-carboxylic acid, is the condensation reaction between o-phenylenediamine (or substituted derivatives) and glyoxylic acid in a lower aliphatic alcohol solvent such as methanol or ethanol without the use of acid catalysts.
- Reactants: o-Phenylenediamine derivatives and glyoxylic acid (can be crystalline or aqueous solutions).
- Solvents: Lower aliphatic alcohols including methanol, ethanol, n-propanol, or isopropanol.
- Reaction Temperature: Typically between -20°C and 50°C, preferably from -5°C to 20°C, with optimal yields at -2°C to 5°C.
- Addition Method: Gradual addition of o-phenylenediamine derivative into the glyoxylic acid solution over 1 to 6 hours to control exothermic heat and maintain reaction temperature.
- Yields and Purity: High purity (up to 99.6%) and yields ranging from 90% to 99% based on o-phenylenediamine.
- Advantages: No catalyst required, easy solvent recovery, high purity and yield, scalable for industrial production.
- Prepare a solution of glyoxylic acid in methanol or ethanol and cool to the desired temperature (e.g., 4°C).
- Gradually add pre-cooled o-phenylenediamine to the glyoxylic acid solution over 2 hours while maintaining temperature.
- Stir the reaction mixture for an additional 0.5 to 2 hours to complete the reaction.
- Filter the precipitated 2-hydroxyquinoxaline-5-carboxylic acid, wash with aqueous alcohol, and dry.
| Parameter | Value/Condition | Result |
|---|---|---|
| o-Phenylenediamine purity | 98-99% | - |
| Glyoxylic acid molar ratio | 0.8 to 1.3 molar equivalents | Optimal ~1.05:1 (glyoxylic acid:o-phenylenediamine) |
| Solvent | Methanol or Ethanol | - |
| Reaction temperature | -2 to 5 °C | High yield and purity |
| Addition time | 1 to 6 hours | Controlled heat evolution |
| Yield | 90% to 99% | Based on o-phenylenediamine |
| Purity | 99.4% to 99.6% | By HPLC |
| Melting point | 266-270 °C | Matches literature values |
This method was demonstrated in multiple patent examples, showing consistent high yields and purity with easy solvent recovery, making it suitable for industrial scale production.
Chloroacetic Acid Method (Historical)
An earlier method involved the condensation of o-phenylenediamine with chloroacetic acid to produce 2-hydroxy-3,4-dihydroquinoxaline, which was then oxidized to 2-hydroxyquinoxaline sodium salt and acidified to yield 2-hydroxyquinoxaline. This method had lower yields (~40-50%) initially, but improvements increased yields to over 80%. However, it is less favored due to complexity and lower efficiency compared to the glyoxylic acid method.
Oxidation of Hydroxymethylquinoxaline Derivatives
Another approach involves the oxidation of 5- or 6-hydroxymethylquinoxaline derivatives using oxygen in the presence of transition metal catalysts (e.g., palladium on carbon) under alkaline conditions to form the corresponding quinoxaline-carboxylic acids. This method is more specialized for preparing quinoxaline carboxylic acids and may be applicable for 2-hydroxyquinoxaline-5-carboxylic acid derivatives.
- Reaction in aqueous alkaline medium (alkali concentration 0.5 to 3 M).
- Use of mild oxidants and transition metal catalysts.
- High selectivity (~97%) and conversion (~95%).
- Product isolation by acidification and filtration.
This method is useful for substrates sensitive to strong oxidants and provides an alternative route for functionalized quinoxaline carboxylic acids.
Comparative Analysis of Preparation Methods
| Method | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Glyoxylic Acid + o-Phenylenediamine in Alcohol | -2 to 5 °C, gradual addition over 1-6 h | 90-99 | 99.4-99.6 | High yield, high purity, no catalyst, scalable | Requires temperature control, slow addition |
| Chloroacetic Acid Condensation + Oxidation | Room temp, multi-step | 40-80 | Moderate | Established method | Lower yield, multi-step, oxidation step needed |
| Oxidation of Hydroxymethylquinoxaline | Alkaline aqueous, Pd/C catalyst, reflux | ~95 (selectivity) | Not specified | Mild oxidant, high selectivity | Requires catalyst, specific substrates |
Summary Table of Optimal Preparation Conditions for 2-Hydroxyquinoxaline-5-carboxylic Acid
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| Reactants | o-Phenylenediamine + Glyoxylic acid | Glyoxylic acid 0.8-1.3 molar equiv. |
| Solvent | Methanol or Ethanol | Lower aliphatic alcohols preferred |
| Temperature | -2 to 5 °C | Controls reaction rate and purity |
| Addition time | 1 to 6 hours | Gradual addition to control exotherm |
| Reaction time after addition | 0.5 to 2 hours | Ensures reaction completion |
| Yield | 90-99% | Based on o-phenylenediamine |
| Purity | 99.4-99.6% | High-performance liquid chromatography (HPLC) |
| Product isolation | Filtration, washing with aqueous alcohol | Simple and scalable |
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction reactions can yield 1,2-dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinoxaline-2,3-dione
Reduction: 1,2-Dihydroquinoxaline derivatives
Substitution: Functionalized quinoxaline derivatives
Scientific Research Applications
1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 2-hydroxyquinoxaline-5-carboxylic acid with related compounds:
Key Research Findings
Bioactivity: Derivatives like 3-((4-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid demonstrate potent kinase inhibition, highlighting the importance of substituent positioning. The hydroxy group at C2 in the target compound may similarly enhance hydrogen bonding in biological targets .
Synthetic Utility: Quinoxaline-5-carboxylic acid (lacking the C2 hydroxy group) is a precursor for amide derivatives, suggesting that the addition of a hydroxy group in 2-hydroxyquinoxaline-5-carboxylic acid could expand reactivity in coupling reactions .
Physicochemical Properties: Solubility: The C5 carboxylic acid in quinoxaline-5-carboxylic acid increases water solubility compared to non-carboxylated analogs. The hydroxy group at C2 would further enhance solubility via hydrogen bonding . Acidity: The carboxylic acid group (pKa ~2.5) and hydroxy group (pKa ~10) create a pH-dependent ionization profile, affecting bioavailability and interaction with biological targets.
Biological Activity
2-Hydroxyquinoxaline-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Biological Activity
2-Hydroxyquinoxaline-5-carboxylic acid exhibits significant biological activity across various domains:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Its minimum inhibitory concentration (MIC) values indicate moderate to good antimicrobial effects.
- Anticancer Activity : It has been identified as a potential inhibitor of specific kinases involved in cancer progression, particularly the HsPim-1 kinase, which is associated with various malignancies.
- Antifungal Activity : The compound demonstrates antifungal properties, making it a candidate for further research in treating fungal infections.
The biological activity of 2-hydroxyquinoxaline-5-carboxylic acid can be attributed to its interaction with various molecular targets:
- Inhibition of DNA Topoisomerases : The compound inhibits DNA topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition disrupts cellular processes in rapidly dividing cells, such as cancer cells.
- Kinase Inhibition : It specifically targets the HsPim-1 kinase with an IC50 value of 74 nM, demonstrating a strong selectivity against other mammalian protein kinases .
3. Structure-Activity Relationships (SAR)
The structure of 2-hydroxyquinoxaline-5-carboxylic acid plays a crucial role in its biological activity. Research indicates that modifications to the quinoxaline scaffold can significantly alter its potency:
| Compound Derivative | Kinase Inhibition IC50 (nM) | Cytotoxicity EC50 (µM) |
|---|---|---|
| Lead Compound | 74 | 38.9 ± 3.4 |
| Derivative 5c | 1010 | Not specified |
| Derivative 5b | >2600 | Not specified |
The presence of the carboxylate group at position 2 is essential for maintaining high activity levels against HsPim-1, while alterations to this position can lead to decreased efficacy .
4. Case Studies and Research Findings
Several studies have highlighted the biological activity of 2-hydroxyquinoxaline-5-carboxylic acid and its derivatives:
- Antimicrobial Studies : A study on various quinoxaline derivatives revealed that compounds similar to 2-hydroxyquinoxaline exhibited MIC values ranging from 4.69 to 22.9 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In vitro studies using human chronic myeloid leukemia cell lines demonstrated that compounds with high HsPim-1 inhibition also exhibited significant cytotoxic effects, reinforcing the correlation between kinase inhibition and anticancer activity .
- Fungal Inhibition : The compound showed promising antifungal activity against Candida albicans with MIC values indicating effective growth inhibition .
5. Conclusion
2-Hydroxyquinoxaline-5-carboxylic acid represents a promising scaffold for further drug development due to its multifaceted biological activities. Its ability to inhibit key enzymes involved in cancer progression and its antimicrobial properties suggest potential therapeutic applications in treating infections and cancers. Ongoing research into its SAR will likely yield more potent derivatives, enhancing its applicability in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
